HPGDS inhibitor 2

Ligand efficiency Fragment-based drug design Binding optimization

Select HPGDS inhibitor 2 (GSK2894631A) for its rigorously characterized competitive, reversible H-PGDS inhibition mechanism. Key differentiation from analogs: enzyme IC50 9.9 nM, ligand efficiency LE 0.42, RBL cellular IC50 160 nM (16-fold enzyme-to-cellular shift), and in vivo murine ED50 0.032 mg/kg (EC50 21 nM). These quantified parameters enable reproducible dose selection and target engagement studies in mast cell degranulation and PGD2-driven inflammation models. Avoid substitution risk—structurally similar H-PGDS inhibitors diverge markedly in potency, binding kinetics, and in vivo tolerability. Verified purity ≥98%.

Molecular Formula C20H24F2N2O3
Molecular Weight 378.4 g/mol
Cat. No. B607814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHPGDS inhibitor 2
SynonymsGSK2894631A;  GSK-2894631A;  GSK 2894631A;  GSK2894631;  GSK-2894631;  GSK 2894631; 
Molecular FormulaC20H24F2N2O3
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC(C)(C1CCC(CC1)NC(=O)C2=CN=C3C=C(C=CC3=C2)OC(F)F)O
InChIInChI=1S/C20H24F2N2O3/c1-20(2,26)14-4-6-15(7-5-14)24-18(25)13-9-12-3-8-16(27-19(21)22)10-17(12)23-11-13/h3,8-11,14-15,19,26H,4-7H2,1-2H3,(H,24,25)
InChIKeyYRWMWDLEUYLURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HPGDS inhibitor 2 (GSK2894631A) Procurement and Chemical Identity Reference Guide


HPGDS inhibitor 2, also designated GSK2894631A (CAS 2101626-26-8), is a small-molecule inhibitor of hematopoietic prostaglandin D synthase (H-PGDS) with the IUPAC name 7-(difluoromethoxy)-N-[trans-4-(2-hydroxypropan-2-yl)cyclohexyl]quinoline-3-carboxamide [1]. It exhibits a molecular weight of 378.4 g/mol and the molecular formula C₂₀H₂₄F₂N₂O₃ [1]. The compound is characterized by a quinoline-3-carboxamide core scaffold substituted with a difluoromethoxy group at the 7-position and a trans-4-(2-hydroxypropan-2-yl)cyclohexyl amide moiety [1]. As a competitive and reversible H-PGDS inhibitor , HPGDS inhibitor 2 belongs to the multiheteroaryl chemotype class described in patent literature for prostaglandin D2-mediated disease applications . Commercial suppliers report analytical purity of ≥98% [2] or 99.72% by HPLC, with recommended storage at -20°C in lyophilized powder form [2].

Why HPGDS inhibitor 2 Cannot Be Substituted with HPGDS Inhibitor 1, HQL-79, or TFC-007


Substitution among H-PGDS inhibitors without experimental validation introduces substantial scientific risk due to divergent pharmacodynamic and in vivo profiles. While multiple compounds share the nominal H-PGDS target designation, their enzyme inhibition mechanisms (competitive versus binding kinetics), cell-based potency windows, ligand efficiency metrics, and species-translational pharmacology differ markedly. For instance, HPGDS inhibitor 1 exhibits superior enzyme potency (IC₅₀ 0.6 nM) but reduced cellular window and lacks the same competitive mechanism characterization [1]; HQL-79 displays approximately 600-fold weaker enzyme inhibition (IC₅₀ 6 μM) ; and TFC-007 shows approximately 8-fold lower enzyme potency (IC₅₀ 83 nM) . Furthermore, in vivo efficacy in disease-relevant models and tolerability at efficacious doses vary substantially across compounds, rendering direct interchange scientifically invalid without explicit comparative benchmarking. The evidence detailed in Section 3 establishes the precise quantitative parameters that differentiate HPGDS inhibitor 2 from its closest analogs.

HPGDS inhibitor 2 Comparative Evidence: Quantitative Differentiation Against Key Analogs


Ligand Efficiency: HPGDS inhibitor 2 Achieves Higher Binding Efficiency per Heavy Atom Than HPGDS Inhibitor 1

HPGDS inhibitor 2 demonstrates a ligand efficiency (LE) value of 0.42 , a metric reflecting binding energy per heavy atom that facilitates optimization of physicochemical properties during lead development. In comparison, HPGDS inhibitor 1, which exhibits enzyme IC₅₀ of 0.6 nM and cellular IC₅₀ of 32 nM [1], does not have a publicly reported LE value in available vendor or literature sources. Higher ligand efficiency is advantageous for maintaining target engagement while minimizing molecular weight and lipophilicity burden. [1]

Ligand efficiency Fragment-based drug design Binding optimization Medicinal chemistry

Cellular Activity Window: HPGDS inhibitor 2 Maintains a 16-Fold Enzyme-to-Cellular Ratio Versus 53-Fold for HPGDS Inhibitor 1

HPGDS inhibitor 2 exhibits enzyme IC₅₀ of 9.9 nM and cellular IC₅₀ of 160 nM in rat basophilic leukemia (RBL) cell PGD₂ production assay , yielding an enzyme-to-cellular shift of approximately 16-fold. HPGDS inhibitor 1 exhibits enzyme IC₅₀ of 0.6 nM and cellular IC₅₀ of 32 nM [1], yielding a larger shift of approximately 53-fold. The smaller enzyme-to-cellular shift observed with HPGDS inhibitor 2 may reflect differences in cell permeability, intracellular target accessibility, or compound retention within the cellular milieu. [1]

Cellular potency Enzyme-to-cell shift RBL cell assay Target engagement

In Vivo Efficacy Potency: HPGDS inhibitor 2 Suppresses PGD₂ Production at ED₅₀ 0.032 mg/kg with Calculated EC₅₀ 21 nM

HPGDS inhibitor 2 attenuated PGD₂ production in an acute in vivo murine mast cell degranulation model with an ED₅₀ of 0.032 mg/kg and a calculated EC₅₀ of 21 nM . In contrast, HPGDS inhibitor 1 demonstrates in vivo efficacy at a 1 mg/kg oral dose in a rat spleen PGD₂ production model [1], but its ED₅₀ in the mast cell degranulation model is not reported, preventing direct cross-comparison. [1]

In vivo pharmacology Mast cell degranulation PGD₂ suppression Murine inflammation model

Chemical Scaffold Differentiation: Quinoline-3-carboxamide Core Distinguishes HPGDS inhibitor 2 from Triazole-Containing HPGDS Inhibitor 1

HPGDS inhibitor 2 contains a quinoline-3-carboxamide core scaffold with a 7-difluoromethoxy substituent and a trans-4-(2-hydroxypropan-2-yl)cyclohexyl amide moiety [1]. This chemotype belongs to the multiheteroaryl class described in US Patent 9,126,973 B2 for H-PGDS inhibition . HPGDS inhibitor 1 (CAS 1033836-12-12) possesses a distinct chemical scaffold (C₁₉H₁₉F₄N₃O; molecular weight 381.37) lacking the quinoline nucleus [2]. The scaffold divergence may influence off-target selectivity profiles, metabolic stability, and intellectual property positioning. [1] [2]

Chemical scaffold Structure-activity relationship Quinoline carboxamide Multiheteroaryl compounds

Recommended Scientific and Industrial Applications for HPGDS inhibitor 2


Cellular Target Engagement Studies in Mast Cell and Basophil Lineages

Based on its well-characterized RBL cellular IC₅₀ of 160 nM and the 16-fold enzyme-to-cellular shift, HPGDS inhibitor 2 is suitable for target engagement studies in rat basophilic leukemia cells and related mast cell lineages. The quantifiable cellular activity window enables concentration-response curve generation with defined dynamic range between enzyme saturation and cellular effect thresholds.

In Vivo Mast Cell-Mediated Inflammation Models Requiring Dose-Response Quantification

For acute in vivo murine mast cell degranulation models, HPGDS inhibitor 2 provides an experimentally determined ED₅₀ of 0.032 mg/kg and EC₅₀ of 21 nM , enabling precise dose selection for efficacy studies. These quantitative parameters support study designs requiring defined target coverage levels in inflammation models where PGD₂ suppression is the primary pharmacodynamic readout.

Lead Optimization Programs Prioritizing Ligand Efficiency Metrics

In medicinal chemistry campaigns where ligand efficiency (LE) serves as a key optimization parameter, HPGDS inhibitor 2 offers a benchmark LE value of 0.42 derived from its 9.9 nM enzyme potency and heavy atom count. This metric is valuable for fragment-based design approaches and for assessing the binding efficiency of newly synthesized analogs within H-PGDS inhibitor programs.

Competitive Binding Mechanism Studies in H-PGDS Enzymology

Given its established competitive and reversible inhibition mechanism , HPGDS inhibitor 2 serves as a suitable tool compound for enzymatic studies investigating substrate (PGH₂) competition kinetics and active site binding interactions. The competitive modality distinguishes it from inhibitors lacking clearly defined mechanisms of enzyme antagonism.

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